molecular formula C22H21FN4 B5439895 (2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5439895
M. Wt: 360.4 g/mol
InChI Key: DOQPOOQAEVOCBU-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine moiety, and a benzimidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the fluorinated aromatic ring and the piperidine moiety. Key steps include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the fluorinated aromatic ring: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring.

    Attachment of the piperidine moiety: This can be done through a nucleophilic substitution reaction where the piperidine ring is attached to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

(2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity, receptor antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[2-chloro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
  • (2Z)-3-[2-bromo-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Uniqueness

The uniqueness of (2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

(Z)-3-(2-fluoro-4-piperidin-1-ylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4/c1-15-5-8-20-21(11-15)26-22(25-20)17(14-24)12-16-6-7-18(13-19(16)23)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPOOQAEVOCBU-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=C(C=C3)N4CCCCC4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=C(C=C3)N4CCCCC4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.